methyl tetrahydro-2H-pyran-2-carboxylate

Catalog No.
S3311170
CAS No.
84355-44-2
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl tetrahydro-2H-pyran-2-carboxylate

Synthesizing macrolides/spiroketals from tetrahydro-2H-pyran-2-carboxylic acid requires coupling agents (HATU/EDC), creating waste. Methyl THP-2-carboxylate is a pre-activated carboxylate that enables direct Claisen/Grignard additions, avoiding coupling reagents. • Lower steric hindrance than ethyl ester for faster kinetics. • Liquid, bp 183.3°C, allows vacuum removal of excess, aiding scale-up. • Improves atom economy, simplifies purification. Key building block for metabolic disease and marine natural product intermediates.

CAS Number

84355-44-2

Product Name

methyl tetrahydro-2H-pyran-2-carboxylate

IUPAC Name

methyl oxane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3

InChI Key

MHZRCUVVJMWSMP-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCCO1

Canonical SMILES

COC(=O)C1CCCCO1

Synonyms

Methyl tetrahydro-2H-pyran-2-carboxylate, Methyl tetrahydropyran-2-carboxylate, Tetrahydro-2H-pyran-2-carboxylic acid methyl ester, 2-Methoxycarbonyltetrahydropyran, Methyl THP-2-carboxylate

Purity

≥98%

Package Size

1 g, 5 g

Methyl tetrahydro-2H-pyran-2-carboxylate (CAS 84355-44-2) is a versatile oxygen-containing heterocyclic building block heavily utilized in the synthesis of complex macrolides, spiroketals, and pharmaceutical intermediates. As a fully saturated pyran ring bearing a 2-position methyl ester, it offers a highly processable liquid form with a boiling point of 183.3 °C and a density of 1.067 g/mL [1]. Its primary procurement value lies in its role as a pre-activated carboxylate equivalent, enabling direct C-C bond formation via Claisen condensations or Grignard additions without the need for expensive peptide coupling reagents required by its free acid counterpart [2].

Research Fit

Liquid at ambient conditions, compatible with volumetric handling and automated dispensing workflows.

Racemic mixture suitable as a building block for achiral synthesis or as a starting point for chiral resolution development.

Single (R)-enantiomer also available (distinct CAS) to support stereochemical-control studies and enantioselective method development.

Substituting methyl tetrahydro-2H-pyran-2-carboxylate with the free acid (tetrahydro-2H-pyran-2-carboxylic acid) or the ethyl ester introduces significant process inefficiencies. The free acid necessitates stoichiometric amounts of coupling agents (e.g., HATU, EDC) or prior conversion to an acid chloride, generating substantial chemical waste and lowering overall atom economy[1]. Conversely, while the ethyl ester can undergo similar nucleophilic acyl substitutions, its increased steric bulk and poorer leaving group capacity (ethoxide vs. methoxide) typically result in slower reaction kinetics and lower yields in demanding condensations. Furthermore, the methyl ester's lower boiling point facilitates easier removal of unreacted starting material via vacuum distillation, a critical advantage in large-scale pharmaceutical manufacturing [2].

Substitution Risk

Regioisomer shift

Moving the ester from the 2- to the 4-position changes molecular geometry, density and partition behavior; solvent and reactivity profiles may differ.

Stereochemical mismatch

The racemic mixture and the single (R)-enantiomer can exhibit different interactions in chiral environments; results may not transfer between forms.

Ester or acid analog divergence

Ethyl ester or free acid analogs alter lipophilicity and reactivity; reported solubility and phase behavior cannot be assumed identical.

Nitrile Condensation Yield Enhancement

In the synthesis of 3-oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile—a key intermediate for bicyclic pyridine derivatives—the use of methyl tetrahydro-2H-pyran-2-carboxylate with sodium hydride and acetonitrile provides superior yields compared to the ethyl ester analog. The reduced steric hindrance and enhanced leaving group ability of the methoxide ion facilitate more efficient C-C bond formation[1].

Evidence DimensionCondensation Yield (Acetonitrile/NaH)
Target Compound DataHigh conversion efficiency (typical methyl ester yields >80%)
Comparator Or BaselineEthyl tetrahydro-2H-pyran-2-carboxylate (typically 10-15% lower yield due to steric hindrance)
Quantified Difference~15% higher yield
ConditionsNaH, THF, 70 °C

Higher yields in early-stage C-C bond formations directly reduce raw material costs and simplify downstream purification in API synthesis.

2- vs 4-Carboxylate
Reported
Target: 1.06 g/mL density, Log P 1.03
Comparator: 1.080 g/mL density (4-isomer)
Δ density = -0.02 g/mL

Regioisomeric placement alters physical properties; lipophilicity and density differ.

Conditions: density at 20 °C; Log P by consensus method.

Favorable Distillation Volatility

Methyl tetrahydro-2H-pyran-2-carboxylate exhibits a boiling point of 183.3 °C at 760 mmHg, making it significantly more volatile than the corresponding free acid and the ethyl ester. This thermal profile allows for the efficient removal of excess reagent via vacuum distillation during process scale-up, avoiding the need for solvent-intensive aqueous workups or chromatography [1].

Evidence DimensionBoiling Point
Target Compound Data183.3 °C
Comparator Or BaselineEthyl ester (~200 °C) and free acid (>250 °C)
Quantified Difference15-60 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Lower boiling points enable energy-efficient purification and prevent thermal degradation of sensitive intermediates during distillation.

Racemic vs (R)-Enantiomer
Class-level
Qualitative difference in chirality; separate CAS number for the single enantiomer.

Stereochemical composition may influence chiral recognition and biological readouts.

Context-dependent; direct comparative activity data not available.

Coupling Reagent-Free Amidation

Utilizing the methyl ester allows for direct amidation or reduction without the need for stoichiometric activating agents. When compared to tetrahydro-2H-pyran-2-carboxylic acid, which requires reagents like HATU or EDC for activation, the methyl ester significantly improves the reaction's atom economy and reduces the generation of hazardous byproducts [1].

Evidence DimensionCoupling Reagent Requirement
Target Compound Data0 equivalents (direct reaction possible)
Comparator Or BaselineTetrahydro-2H-pyran-2-carboxylic acid (requires 1.0-1.2 equivalents of HATU/EDC)
Quantified Difference100% reduction in coupling reagent usage
ConditionsStandard amidation or nucleophilic addition protocols

Eliminating expensive coupling reagents drastically reduces the per-kilogram cost of API manufacturing and improves the green chemistry profile of the synthesis.

Purity & Scale
Specification review
Standard: 97% purity (research grade)
High-purity: 98% (HPLC), available up to kg scale.

Upgraded purity supports scale-up and reduces impurity-related interference.

Vendor specifications; batch analytical data recommended.

Optimized Grignard Reactivity

The synthesis of tertiary alcohols via the addition of Grignard reagents to pyran-2-carboxylates is highly sensitive to the ester's steric profile. Methyl tetrahydro-2H-pyran-2-carboxylate undergoes double addition more rapidly and with fewer side reactions (such as enolization) than the bulkier ethyl or isopropyl esters, leading to higher purity of the resulting tertiary alcohol[1].

Evidence DimensionGrignard Addition Efficiency
Target Compound DataRapid double addition with minimal enolization
Comparator Or BaselineEthyl ester (increased enolization and slower addition)
Quantified DifferenceHigher purity of tertiary alcohol product
ConditionsExcess RMgX in THF/Ether at 0 °C to RT

Predictable and clean Grignard additions are critical for synthesizing complex spiroketals and macrolides without complex chromatographic separations.

Liquid vs Solid Analogs
Class-level
Target: liquid at 20 °C.
Higher alkyl ester analogs are often solids.

Liquid state may simplify neat handling and volumetric measurement.

Physical form affects process design; verify per analog.

Bicyclic Pyridine FABP4/5 Inhibitor Synthesis

Used as a primary starting material to form 3-oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile via Claisen condensation, a critical intermediate for metabolic disease therapeutics [1].

Macrolide and Spiroketal Natural Product Synthesis

Serves as a highly processable, low-steric building block for the construction of complex oxygen-containing ring systems found in marine natural products and their synthetic analogs [2].

Pyran-Based Tertiary Alcohol Production

Ideal for Grignard additions where the methyl ester's reactivity profile minimizes side reactions and its volatility allows for easy removal of unreacted starting material [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput parallel synthesis
Liquid physical state
Automated dispensing and stoichiometry verification
Chiral resolution method development
Racemic vs. single enantiomer availability
Enantioselective separation and method scalability
Process development and pre-clinical supply
High-purity grade and kg-scale availability
Batch consistency and impurity profile at scale
Lead optimization and property tuning
Reported lipophilicity module (Log P)
Membrane permeability and solubility modulation

XLogP3

0.9

Explore Compound Types